molecular formula C19H15F3N2O5 B5055376 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B5055376
M. Wt: 408.3 g/mol
InChI Key: JDQMTYZDNBPEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole moiety, a trifluoromethoxyphenyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzodioxole and trifluoromethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including amination and cyclization, to form the final product. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various amines for the amination steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5/c20-19(21,22)29-13-4-2-12(3-5-13)24-17(25)8-14(18(24)26)23-9-11-1-6-15-16(7-11)28-10-27-15/h1-7,14,23H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQMTYZDNBPEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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